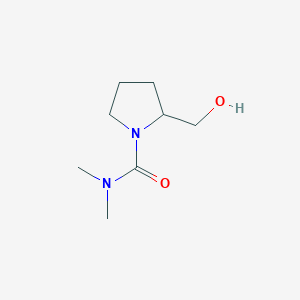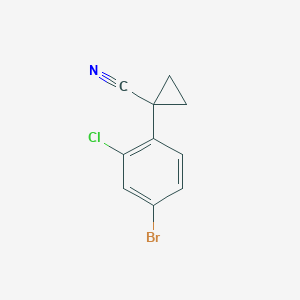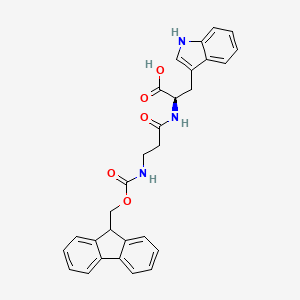![molecular formula C21H15N3O3S B12275998 2-{3-Amino-6-phenylthieno[2,3-B]pyridine-2-amido}benzoic acid](/img/structure/B12275998.png)
2-{3-Amino-6-phenylthieno[2,3-B]pyridine-2-amido}benzoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-{3-Amino-6-phenylthieno[2,3-B]pyridine-2-amido}benzoic acid is a complex organic compound that belongs to the class of thienopyridines. This compound is characterized by its unique structure, which includes a thieno[2,3-B]pyridine core substituted with an amino group and a phenyl ring. The presence of these functional groups imparts significant chemical reactivity and potential biological activity to the compound.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-{3-Amino-6-phenylthieno[2,3-B]pyridine-2-amido}benzoic acid typically involves multi-step organic reactions. One common method involves the reaction of 3-amino-4,6-diarylthieno[2,3-B]pyridine-2-carboxamides with various reagents under controlled conditions. For instance, the reaction with ninhydrin in the presence of catalytic amounts of sulfuric acid can yield the desired product . Another approach involves the use of 3-amino-4-cyano-2-thiophenecarboxamides as versatile synthons, which can be further reacted with formic acid or other reagents to form the thienopyridine core .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.
化学反应分析
Types of Reactions
2-{3-Amino-6-phenylthieno[2,3-B]pyridine-2-amido}benzoic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The amino and phenyl groups can participate in substitution reactions with electrophiles or nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Electrophiles such as alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols. Substitution reactions can lead to the formation of various substituted derivatives.
科学研究应用
2-{3-Amino-6-phenylthieno[2,3-B]pyridine-2-amido}benzoic acid has a wide range of scientific research applications:
作用机制
The mechanism of action of 2-{3-Amino-6-phenylthieno[2,3-B]pyridine-2-amido}benzoic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain kinases or interact with DNA, affecting cellular processes such as proliferation and apoptosis .
相似化合物的比较
Similar Compounds
3-Amino-4,6-diarylthieno[2,3-B]pyridine-2-carboxamides: These compounds share a similar thienopyridine core but differ in the substituents attached to the core.
Thieno[3,2-D]pyrimidine derivatives: These compounds have a similar structure but with a pyrimidine ring instead of a pyridine ring.
Uniqueness
2-{3-Amino-6-phenylthieno[2,3-B]pyridine-2-amido}benzoic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both amino and phenyl groups enhances its reactivity and potential for diverse applications.
属性
分子式 |
C21H15N3O3S |
|---|---|
分子量 |
389.4 g/mol |
IUPAC 名称 |
2-[(3-amino-6-phenylthieno[2,3-b]pyridine-2-carbonyl)amino]benzoic acid |
InChI |
InChI=1S/C21H15N3O3S/c22-17-14-10-11-15(12-6-2-1-3-7-12)24-20(14)28-18(17)19(25)23-16-9-5-4-8-13(16)21(26)27/h1-11H,22H2,(H,23,25)(H,26,27) |
InChI 键 |
XEFQFAUHSPCHBY-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)C2=NC3=C(C=C2)C(=C(S3)C(=O)NC4=CC=CC=C4C(=O)O)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-Phenyl-1-(2,9,9-trimethyl-3,5-dioxa-4-boratricyclo[6.1.1.02,6]decan-4-yl)ethanamine;2,2,2-trifluoroacetic acid](/img/structure/B12275924.png)


![7-Methoxy-2,3,4,5-tetrahydro-1H-benzo[b]azepine hydrochloride](/img/structure/B12275952.png)
![2-{[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]sulfanyl}-N-(2,4-dimethoxyphenyl)acetamide](/img/structure/B12275958.png)


![N-ethyl-2-[4-(9H-purin-6-yl)piperazin-1-yl]pyrimidin-4-amine](/img/structure/B12275967.png)


![Ethyl (2E)-3-(3-bromo-2-{[2-({[(1,1-dimethylethyl)oxy]carbonyl}amino)ethyl]oxy}phenyl)-2-propenoate](/img/structure/B12276006.png)
![3-chloro-4-fluoro-N-{2-[4-(1-methyl-1H-pyrazol-4-yl)phenyl]ethyl}benzene-1-sulfonamide](/img/structure/B12276008.png)

